molecular formula C18H16N4O4 B3645277 N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide

N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B3645277
M. Wt: 352.3 g/mol
InChI Key: HQPREYZRDUOZHK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Acetamide Formation: The acetamide group can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)

    Substitution: Chlorine (Cl2) for halogenation, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of the nitro group suggests potential interactions with redox-sensitive proteins, while the methoxy group may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[5-(4-aminophenyl)-1H-imidazol-1-yl]acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-methoxyphenyl)-2-[5-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is unique due to the combination of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The nitro group is known for its electron-withdrawing properties, which can affect the compound’s interactions with biological targets.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[5-(4-nitrophenyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-26-17-5-3-2-4-15(17)20-18(23)11-21-12-19-10-16(21)13-6-8-14(9-7-13)22(24)25/h2-10,12H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPREYZRDUOZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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